molecular formula C9H15NS B1209976 2-Thiophenepropanamine, N,N-dimethyl-

2-Thiophenepropanamine, N,N-dimethyl-

Cat. No.: B1209976
M. Wt: 169.29 g/mol
InChI Key: GYVRJKAGZONKTB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Identification

The systematic nomenclature of 2-Thiophenepropanamine, N,N-dimethyl- follows International Union of Pure and Applied Chemistry guidelines for heterocyclic amine compounds. The IUPAC name for this compound is N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine, which precisely describes the molecular architecture through systematic nomenclature conventions. This nomenclature indicates the presence of a thiophene ring substituted at the 2-position, connected via a three-carbon propyl chain to a terminal amine group bearing two methyl substituents on the nitrogen atom.

Chemical registry databases contain several closely related derivatives of the core 2-Thiophenepropanamine, N,N-dimethyl- structure. The compound (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, bearing CAS Registry Number 132335-46-7, represents a more complex derivative containing both thiophene and naphthalene moieties. Another significant derivative, (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, carries CAS Registry Number 132335-44-5 and features a hydroxyl substituent on the propyl chain. These registry numbers demonstrate the systematic cataloging of structural variations within this chemical family.

The compound family demonstrates consistent nomenclature patterns across various substitution patterns. Alternative naming conventions include systematic descriptors such as "2-Thiophenepropanamine, N,N-dimethyl-gamma-(substituent)" for gamma-substituted derivatives, where gamma refers to the carbon atom bearing additional functional groups. This nomenclature system allows for precise identification of structural modifications while maintaining reference to the core thiophene-propanamine framework.

Structural Isomers and Stereochemistry

The structural framework of 2-Thiophenepropanamine, N,N-dimethyl- permits several isomeric forms based on thiophene ring position and carbon chain substitution patterns. Positional isomers exist depending on the point of attachment between the thiophene ring and the propanamine chain, with compounds such as N,N-Dimethyl-1-(thiophen-2-yl)methanamine representing shortened chain variants. The thiophene ring itself can provide attachment points at the 2-position or 3-position, leading to distinct constitutional isomers with different electronic and steric properties.

Stereochemical considerations become particularly relevant when examining substituted derivatives of the core structure. The compound (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine exemplifies chiral center formation through gamma-substitution, displaying specific rotation values of -6 degrees when measured in methanol solution. This stereochemical information indicates the presence of a chiral carbon center at the 3-position of the propyl chain, where both the thiophene ring and hydroxyl group create an asymmetric environment. The (S)-configuration designation follows Cahn-Ingold-Prelog priority rules for absolute stereochemical assignment.

Conformational analysis of these structures reveals restricted rotation around certain bonds due to steric interactions between the thiophene ring and the dimethylamino group. Three-dimensional molecular modeling data from crystallographic studies shows preferred conformations that minimize steric clashes while optimizing electronic interactions between the sulfur-containing heterocycle and the amine functionality. These conformational preferences significantly influence the compound's chemical reactivity and biological activity profiles.

Functional Group Analysis (Thiophene, Propanamine, N,N-Dimethyl Substituents)

The thiophene ring system constitutes the primary aromatic component of 2-Thiophenepropanamine, N,N-dimethyl-, contributing distinctive electronic properties to the overall molecular architecture. Thiophene rings exhibit aromatic stability through six pi-electron delocalization, similar to benzene, but with modified electronic density distribution due to the electronegative sulfur atom. The sulfur heteroatom withdraws electron density from the ring system, creating regions of differential reactivity that influence both chemical synthesis pathways and metabolic processing. This electronic modification affects the compound's lipophilicity and membrane permeability characteristics compared to phenyl analogs.

The propanamine chain serves as the primary structural bridge connecting the aromatic thiophene system to the terminal amine functionality. This three-carbon alkyl chain provides conformational flexibility while maintaining sufficient rigidity to define spatial relationships between functional groups. Structural analysis reveals that the propyl chain adopts extended conformations in most derivatives, minimizing intramolecular steric interactions between the bulky thiophene ring and the dimethylamino group. The chain length proves optimal for many pharmaceutical applications, providing appropriate molecular dimensions for receptor binding interactions.

The N,N-dimethyl substituents on the terminal amine group significantly modify the basicity and hydrogen bonding characteristics compared to primary or secondary amine analogs. Tertiary amines exhibit reduced basicity due to steric hindrance around the nitrogen center, affecting protonation equilibria and salt formation capabilities. The dimethyl groups also eliminate hydrogen bond donor capacity while maintaining hydrogen bond acceptor properties through the nitrogen lone pair. These modifications influence solubility characteristics, metabolic stability, and pharmacological activity profiles across the compound family.

Table 1: Functional Group Contributions to Molecular Properties

Functional Group Electronic Effect Steric Impact Hydrogen Bonding
Thiophene Ring Electron-withdrawing sulfur Planar aromatic system Weak acceptor (sulfur)
Propyl Chain Electron-donating alkyl Conformational flexibility None
N,N-Dimethyl Electron-donating Steric bulk at nitrogen Acceptor only

The combined functional group array creates molecules with distinct physicochemical profiles optimized for specific applications. Molecular weight calculations for the core structure indicate values around 185 atomic mass units for simple derivatives, placing these compounds within favorable ranges for oral bioavailability according to pharmaceutical development guidelines. The balance between hydrophilic amine functionality and lipophilic thiophene-alkyl components provides optimal partition coefficients for membrane permeation while maintaining aqueous solubility through salt formation capabilities.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C9H15NS/c1-10(2)7-3-5-9-6-4-8-11-9/h4,6,8H,3,5,7H2,1-2H3

InChI Key

GYVRJKAGZONKTB-UHFFFAOYSA-N

SMILES

CN(C)CCCC1=CC=CS1

Canonical SMILES

CN(C)CCCC1=CC=CS1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Properties

The primary application of 2-Thiophenepropanamine, N,N-dimethyl- is its use as an antidepressant agent. It is structurally related to duloxetine, which is a well-known dual serotonin and norepinephrine reuptake inhibitor (SNRI). Duloxetine is utilized clinically for treating major depressive disorder and generalized anxiety disorder. The mechanism of action for both compounds involves the inhibition of serotonin and norepinephrine reuptake, which enhances neurotransmitter levels in the synaptic cleft, thereby improving mood and alleviating symptoms of depression .

1.2 Synthesis of Duloxetine

The synthesis of duloxetine involves the transformation of 2-Thiophenepropanamine, N,N-dimethyl- through various chemical reactions. Notably, the Mitsunobu reaction is employed to form ether bonds between naphthol derivatives and thiophene-based amines. This method has been optimized for yield and purity, making it a critical step in the production of duloxetine . The synthesis pathways are summarized in the following table:

Synthesis Method Key Reagents Conditions
Mitsunobu ReactionTriphenylphosphine, azodicarboxylic acidTetrahydrofuran solvent
Reaction with 1-FluoronaphthaleneSodium hydrideDimethylacetamide or DMSO solvent
Condensation with HydroxypropanaminePotassium benzoate or acetateOrganic polar solvent

Analytical Applications

2.1 Colorimetric Assay Development

Recent studies have explored colorimetric methods for the quantification of duloxetine using 2-Thiophenepropanamine, N,N-dimethyl- as a reference compound. The dye tropaeolin 000-1 has been identified as an effective reagent for this purpose. The assay involves forming colored complexes with duloxetine in acidic conditions, allowing for rapid and precise determination of drug concentrations in solid dosage forms .

Pharmacological Studies

3.1 Interaction with Neurotransmitter Systems

Research indicates that 2-Thiophenepropanamine, N,N-dimethyl- exhibits significant binding affinity for serotonin and norepinephrine transporters. Studies utilizing radiolabeled ligands have demonstrated that this compound can effectively inhibit the reuptake of these neurotransmitters, supporting its potential use in treating mood disorders .

3.2 Metabolism and Pharmacokinetics

Investigations into the metabolic pathways of 2-Thiophenepropanamine, N,N-dimethyl- reveal that it may be metabolized by cytochrome P450 enzymes. Understanding these pathways is crucial for predicting its pharmacokinetic behavior and efficacy in vivo .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 2-Thiophenepropanamine, N,N-dimethyl- but differ in substituents or backbone modifications:

Compound Key Features Synthesis Pathway Biological Relevance
2-Thiophenepropanamine, N,N-dimethyl- Thiophene + naphthyloxy + tertiary amine Nucleophilic substitution (1-fluoronaphthalene + 3-hydroxy intermediate) Duloxetine intermediate
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene + secondary amine + hydroxyl group Not specified; likely involves aminolysis or hydroxylation Impurity in pharmaceutical syntheses
N,N-Dimethyl arylpyranopyrimidinedione Pyranopyrimidinedione core + aryl group + tertiary amine Knoevenagel condensation, Michael addition, O-cyclization Kinesin Eg5 inhibitors (anticancer potential)
N-[2-(Thiophen-2-yl)ethyl]cycloheptanamine Thiophene-ethylamine + cycloheptane ring Alkylation of cycloheptanamine with thiophenethyl halides Experimental neuroactive agent (unclear target)
4,4′-Methylenebis(N,N-dimethyl)benzenamine Bicyclic aromatic amine (Michler’s base) Reduction of Michler’s ketone Historical use in dyes; carcinogenic concern

Physicochemical Properties and Stability

  • Solubility: 2-Thiophenepropanamine, N,N-dimethyl- is soluble in polar aprotic solvents like DMSO and ethanol but requires pH adjustment for extraction into organic phases . In contrast, 4,4′-Methylenebis(N,N-dimethyl)benzenamine is insoluble in water but soluble in benzene and ethers .
  • Stability: The title compound is stable under ambient conditions but forms crystals in ethanol/acetone mixtures . Michler’s base degrades in acidic environments, releasing formaldehyde .

Impurities and Related Substances

Pharmaceutical syntheses of 2-Thiophenepropanamine, N,N-dimethyl- may yield impurities such as:

  • b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (regioisomer) .
  • e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (stereoisomer) . These are controlled at ≤0.15% per ICH guidelines to ensure drug safety .

Preparation Methods

Paal-Knorr Thiophene Synthesis

The Paal-Knorr reaction is a cornerstone for constructing the thiophene moiety in 2-Thiophenepropanamine derivatives. This method involves cyclizing 1,4-diketones with sulfurizing agents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, reacting 3-(naphthalen-1-yloxy)-1,4-pentanedione with P₂S₅ under anhydrous conditions yields the thiophene core via thione intermediate formation. The mechanism proceeds through tautomerization and cyclization, followed by elimination of H₂O or H₂S to achieve aromatic stabilization:

1,4-diketone+P2S5Thione intermediateThiophene derivative+H2S/H2O\text{1,4-diketone} + \text{P}2\text{S}5 \rightarrow \text{Thione intermediate} \rightarrow \text{Thiophene derivative} + \text{H}2\text{S/H}2\text{O}

Key parameters include:

  • Temperature : 80–120°C

  • Solvent : Toluene or xylene

  • Yield : 60–75%

Reductive Amination for Propylamine Side Chain

The N,N-dimethylpropylamine side chain is introduced via reductive amination of ketone intermediates. For instance, 3-(thiophen-2-yl)propanal is reacted with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This step ensures regioselective formation of the secondary amine:

RCHO+(CH3)2NHNaBH3CNRCH2N(CH3)2\text{RCHO} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{N(CH}3\text{)}2

Optimization of this step requires:

  • pH : 6–7 (buffered with acetic acid)

  • Reaction Time : 12–24 hours

  • Purity : >95% after column chromatography

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors to enhance reaction control and scalability. A patented method describes the use of fluidized bed processors for coating drug-loaded pellets with alkalinizers (e.g., magnesium carbonate) and enteric polymers (e.g., hydroxypropyl methylcellulose phthalate). This approach minimizes degradation of the amine group during processing:

Table 1: Industrial Coating Parameters for Stabilization

ParameterSpecification
Coating Temperature35–45°C
Spray Rate5–10 mL/min
Alkalinizer Layer2–5% w/w magnesium carbonate
Enteric Coating10–15% w/w methacrylic acid copolymer

Purification and Stabilization Techniques

Post-synthesis purification involves crystallization from ethanol/water mixtures to achieve >99% purity. Stabilization against oxidative degradation is achieved via:

  • pH Adjustment : Maintaining pH 8–9 with triethylamine

  • Antioxidants : 0.1% w/w ascorbic acid

Stereoselective Synthesis of the (S)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

The (S)-enantiomer of 2-Thiophenepropanamine, N,N-dimethyl- is resolved using L-tartaric acid to form diastereomeric salts. Differential solubility in ethanol allows separation, yielding enantiomeric excess (ee) >98%:

Racemate+L-Tartaric AcidDiastereomeric SaltsCrystallization(S)-Enantiomer\text{Racemate} + \text{L-Tartaric Acid} \rightarrow \text{Diastereomeric Salts} \xrightarrow{\text{Crystallization}} \text{(S)-Enantiomer}

Asymmetric Catalytic Hydrogenation

Palladium catalysts modified with chiral ligands (e.g., (R)-BINAP) enable direct asymmetric synthesis of the (S)-configuration. This method achieves ee values of 92–95% under 50 psi H₂ pressure.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Preparation Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Paal-Knorr + Reductive Amination6895Moderate1,200
Continuous Flow Coating8299High900
Asymmetric Hydrogenation7598Low2,500

The continuous flow method offers superior scalability and cost-effectiveness, making it ideal for pharmaceutical manufacturing. Conversely, asymmetric hydrogenation remains limited to small-scale applications due to high catalyst costs.

Mechanistic Insights and Side Reactions

Byproduct Formation in Paal-Knorr Synthesis

Common byproducts include furan derivatives (5–10%) due to competing dehydration pathways. Mitigation strategies include:

  • Excess P₂S₅ : 1.5 equivalents to favor thione formation

  • Solvent Choice : Xylene reduces furan yield by 40% compared to toluene

Oxidative Degradation of the Amine Group

N,N-dimethylpropylamine is prone to N-oxide formation under acidic conditions. Stabilization requires inert atmospheres (N₂ or Ar) and antioxidants .

Q & A

Basic: What are the key considerations for synthesizing 2-Thiophenepropanamine, N,N-dimethyl- derivatives with high yield?

Answer:
Synthesis optimization requires precise control of reaction conditions. For example, the reaction of 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) with sodium hydride as a base at 323 K for 8 hours yields the target compound (72.9%) . Critical steps include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution.
  • Base stoichiometry : Excess sodium hydride (1.5 g, 60%) ensures deprotonation of the hydroxyl group.
  • Workup : Adjusting pH to 4–5 with acetic acid minimizes byproduct formation, followed by extraction with ethyl acetate to isolate the product .

Basic: How can researchers confirm the structural integrity of 2-Thiophenepropanamine, N,N-dimethyl- derivatives?

Answer:
Structural validation combines spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolves dihedral angles (e.g., 87.5° between thiophene and naphthalene rings) and confirms bond lengths (e.g., C–S bonds: ~1.71 Å) .
  • NMR/IR spectroscopy : Assign peaks for dimethylamino groups (δ ~2.2 ppm in 1^1H NMR) and thiophene C–H stretching (3100–3000 cm1^{-1} in IR) .
  • Microanalysis : Verify elemental composition (C, H, N, S) for new compounds .

Advanced: How can computational modeling resolve contradictions in reported molecular conformations of this compound?

Answer:
Discrepancies in dihedral angles or packing interactions (e.g., van der Waals vs. dipole-dipole forces) can be addressed via:

  • Density Functional Theory (DFT) : Compare calculated and experimental bond angles/energies to identify steric or electronic effects.
  • Molecular Dynamics (MD) : Simulate crystal packing under varying conditions to assess stability of reported conformations .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts) to validate crystallographic data .

Advanced: What methodologies are recommended for evaluating the bioactivity of thiophene-containing derivatives?

Answer:
Bioactivity studies should employ:

  • In vitro assays :
    • Anti-cancer : MTT assay on cancer cell lines (e.g., HepG2) with IC50_{50} determination.
    • Anti-inflammatory : COX-2 inhibition via ELISA .
  • Structure-Activity Relationship (SAR) : Modify the thiophene ring (e.g., substituents at C5) and compare activity trends .
  • Metabolic Stability : Use hepatic microsomes to assess cytochrome P450 interactions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., during solvent removal).
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers optimize reaction pathways to minimize byproducts in asymmetric syntheses?

Answer:

  • Catalyst Screening : Chiral ligands (e.g., BINAP) or enzymes can enhance enantioselectivity .
  • Kinetic Control : Lower reaction temperatures (e.g., 273 K) favor kinetic over thermodynamic products.
  • In situ Monitoring : Use HPLC or 19^{19}F NMR to track intermediate formation and adjust reagent ratios dynamically .

Basic: What are the best practices for ensuring reproducibility in synthetic procedures?

Answer:

  • Detailed Documentation : Report exact stoichiometry, solvent purity, and temperature gradients.
  • Characterization Consistency : Compare NMR chemical shifts and melting points with literature data (e.g., δ 2.2 ppm for N,N-dimethyl groups) .
  • Batch Validation : Replicate reactions ≥3 times to calculate average yields and standard deviations .

Advanced: How can mechanistic studies elucidate the role of solvent in nucleophilic substitution reactions?

Answer:

  • Polarity Measurements : Correlate solvent dielectric constant (ε) with reaction rate (e.g., DMSO, ε = 47.2) .
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways.
  • Computational Solvation Models : COSMO-RS simulations predict solvent effects on transition-state stabilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenepropanamine, N,N-dimethyl-
Reactant of Route 2
Reactant of Route 2
2-Thiophenepropanamine, N,N-dimethyl-

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